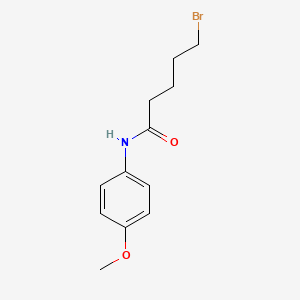
Pentanamide, 5-bromo-N-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, 5-bromo-N-(4-methoxyphenyl)-: is a chemical compound with the molecular formula C12H16BrNO2 It is a derivative of pentanamide, where the amide nitrogen is substituted with a 4-methoxyphenyl group and the pentanamide chain is brominated at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 5-bromo-N-(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with 5-bromopentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for Pentanamide, 5-bromo-N-(4-methoxyphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Pentanamide, 5-bromo-N-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve heating the reaction mixture in a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Pentanamide, 5-bromo-N-(4-methoxyphenyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound has shown potential as an anthelmintic agent, similar to albendazole. It has been evaluated in vitro against parasitic nematodes and has demonstrated efficacy in reducing parasite viability . Additionally, its lower cytotoxicity compared to albendazole makes it a promising candidate for further development as a therapeutic agent.
Industry: In the industrial sector, Pentanamide, 5-bromo-N-(4-methoxyphenyl)- can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of Pentanamide, 5-bromo-N-(4-methoxyphenyl)- as an anthelmintic agent involves its interaction with the parasite’s cellular machinery. It is believed to interfere with the parasite’s microtubule formation, similar to albendazole. This disruption of microtubules affects the parasite’s ability to absorb nutrients and ultimately leads to its death . The compound’s lower cytotoxicity to human and animal cells is attributed to its selective action on parasitic cells.
Comparison with Similar Compounds
Albendazole: A widely used anthelmintic agent with a similar mechanism of action.
N-(4-Methoxyphenyl)pentanamide: A non-brominated derivative with similar biological activity.
5-Bromo-N-(quinolin-3-yl)pentanamide: Another brominated derivative with potential biological activity.
Uniqueness: Pentanamide, 5-bromo-N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, and its methoxyphenyl group contributes to its biological activity and lower cytotoxicity compared to other anthelmintic agents .
Properties
CAS No. |
182887-95-2 |
|---|---|
Molecular Formula |
C12H16BrNO2 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C12H16BrNO2/c1-16-11-7-5-10(6-8-11)14-12(15)4-2-3-9-13/h5-8H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
QFJUDAWJNBVLDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















